![molecular formula C18H11ClO5 B5535058 {2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5535058.png)
{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
Synthesis Analysis
Synthesis of complex organic compounds like "{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid" often involves multiple steps, including condensation reactions, functional group transformations, and sometimes the use of organometallic reagents. For similar compounds, the synthesis routes typically start from basic aromatic compounds or heterocycles, which are modified through various chemical reactions to introduce the desired functional groups and molecular architecture (Baul et al., 2002).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their properties and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed for structural elucidation. For instance, the detailed molecular structure can reveal information about the compound's stability, reactivity, and how it might interact with other molecules (Xiao-qiang He, 2013).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of "{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid" involves exploring its reactivity towards various reagents, its potential for forming derivatives, and its behavior under different conditions. This includes reactions such as esterification, nucleophilic substitution, and the potential for polymerization or interaction with metals to form complexes (T. Baul et al., 2002).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility in various solvents, and crystalline structure, provide insight into how the compound can be handled, stored, and used in practical applications. These properties are often determined experimentally through techniques such as differential scanning calorimetry (DSC) and solubility testing (Akhileshwari Prabhuswamy et al., 2021).
Chemical Properties Analysis
The chemical properties of "{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid" are closely tied to its structure, including acidity or basicity, the presence of functional groups, and its potential for chemical transformations. These properties are crucial for predicting how the compound interacts in chemical reactions, its stability under various conditions, and its reactivity with different chemical agents (S. Radu et al., 2002).
properties
IUPAC Name |
2-[2-chloro-4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO5/c19-14-8-10(5-6-15(14)24-9-16(20)21)7-13-17(22)11-3-1-2-4-12(11)18(13)23/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYSZHOWCKXAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid |
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